Enabling the Synthesis of Potent Anti-Mycobacterial Agents with Defined MICs
The 2-benzylpyrimidin-5-amine core, when substituted at the N1 position, forms a class of inhibitors of Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt). A series of N1-(4-substituted-benzyl)-pyrimidines synthesized from this scaffold demonstrated in vitro anti-mycobacterial activity with a reported Minimum Inhibitory Concentration (MIC50) of 50 μg/mL against Mycobacterium bovis [1]. This is a direct, quantifiable metric that is absent for the unsubstituted 2-benzylpyrimidin-5-amine itself, which serves as a critical building block. The procurement of this specific compound, therefore, is the entry point for accessing this validated class of anti-mycobacterial agents, as opposed to using a different pyrimidine starting material that may not produce a comparable SAR profile.
| Evidence Dimension | Anti-mycobacterial activity of derived analogs |
|---|---|
| Target Compound Data | Building block; no direct activity data available. |
| Comparator Or Baseline | Potent N1-substituted derivatives synthesized from this scaffold |
| Quantified Difference | N/A (compound is a precursor) |
| Conditions | MIC50 assay against Mycobacterium bovis cultures |
Why This Matters
This evidence demonstrates that the 2-benzylpyrimidin-5-amine scaffold is a validated starting point for generating compounds with known and quantifiable anti-infective activity, thereby reducing synthetic risk and improving the probability of a successful hit-to-lead campaign.
- [1] Gasse, C., Douguet, D., Huteau, V., Marchal, G., Munier-Lehmann, H., & Pochet, S. (2008). Substituted benzyl-pyrimidines targeting thymidine monophosphate kinase of Mycobacterium tuberculosis: Synthesis and in vitro anti-mycobacterial activity. Bioorganic & Medicinal Chemistry, 16(11), 6075-6085. View Source
